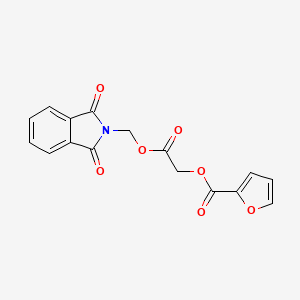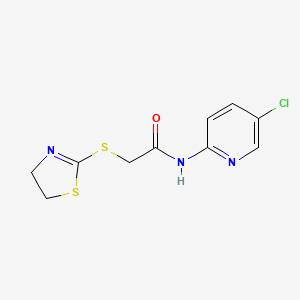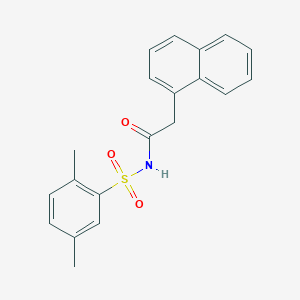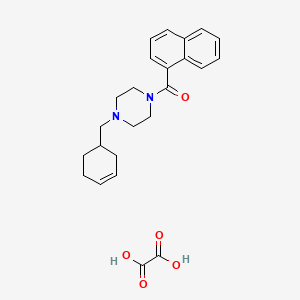
(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(FURAN-2-CARBONYLOXY)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(FURAN-2-CARBONYLOXY)ACETATE: is a complex organic compound that features both isoindoline and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(FURAN-2-CARBONYLOXY)ACETATE typically involves the condensation of an isoindoline derivative with a furan-based acylating agent. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and a solvent like dichloromethane or toluene. The reaction conditions often require refluxing temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium or ruthenium on carbon supports can enhance the reaction rate and selectivity. The reaction parameters, including temperature, pressure, and flow rate, are meticulously controlled to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The isoindoline moiety can be reduced to form isoindolines with different substitution patterns.
Substitution: Both the furan and isoindoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoindoline moiety can produce various isoindoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(FURAN-2-CARBONYLOXY)ACETATE exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s furan and isoindoline moieties can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
N-Substituted Isoindoline-1,3-dione Derivatives: These compounds share the isoindoline core and exhibit similar reactivity and applications.
Furan-2-carboxylic Acid Derivatives: These compounds contain the furan ring and are used in similar synthetic and biological applications.
Uniqueness: What sets (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-(FURAN-2-CARBONYLOXY)ACETATE apart is its dual functionality, combining the reactivity of both the isoindoline and furan moieties. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one of these moieties.
Properties
IUPAC Name |
[2-[(1,3-dioxoisoindol-2-yl)methoxy]-2-oxoethyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO7/c18-13(8-23-16(21)12-6-3-7-22-12)24-9-17-14(19)10-4-1-2-5-11(10)15(17)20/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLYQVKQNGMFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE](/img/structure/B5549435.png)
![N~3~-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5549441.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5549446.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5549450.png)
![2-cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5549462.png)
![5-methyl-1'-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5549478.png)
![5-bromo-N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B5549484.png)
![1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE](/img/structure/B5549496.png)
![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B5549502.png)
![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)
![3,5-dimethyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione](/img/structure/B5549536.png)


